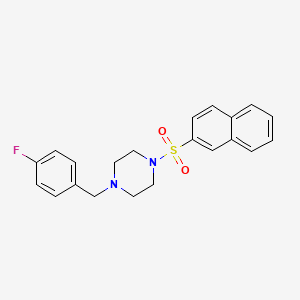![molecular formula C16H16N6O4S B14927549 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14927549.png)
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a pyrimidine ring, a sulfonamide group, and a pyrazole ring, making it a valuable molecule in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as methoxy-substituted anilines and formamide derivatives.
Sulfonamide Formation: The pyrimidine intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Pyrazole Ring Formation: The final step involves the cyclization of the sulfonamide intermediate with a suitable pyrazole precursor under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular mechanisms of diseases.
Mecanismo De Acción
The mechanism of action of N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression or inflammation.
Comparación Con Compuestos Similares
- N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(5-Methoxy-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)-2-phenoxyacetamide
Comparison: N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable molecule for drug development and other research applications.
Propiedades
Fórmula molecular |
C16H16N6O4S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H16N6O4S/c1-22-9-11(8-19-22)16(23)20-12-3-5-13(6-4-12)27(24,25)21-14-7-15(26-2)18-10-17-14/h3-10H,1-2H3,(H,20,23)(H,17,18,21) |
Clave InChI |
PGEAEQYYFPJMNO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14927483.png)
![2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927492.png)
![2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927500.png)
![1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927506.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14927510.png)
![8,9-Dimethyl-2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927514.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927517.png)

![N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B14927525.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927535.png)
![5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14927542.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B14927552.png)
![N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927555.png)
![3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927557.png)
